molecular formula C24H27N3O2S2 B2852464 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260943-86-9

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2852464
CAS No.: 1260943-86-9
M. Wt: 453.62
InChI Key: FCJVEBGYQQNYMK-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety and a cyclohexenylethyl substituent. Its core structure includes a bicyclic thienopyrimidinone scaffold, a 3,5-dimethylphenyl group at position 3, and a sulfanyl-acetamide chain at position 2. This compound shares structural motifs with kinase inhibitors and chemokine receptor antagonists, as seen in analogs such as CXCR3-targeting molecules and CK1-specific inhibitors .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2/c1-16-12-17(2)14-19(13-16)27-23(29)22-20(9-11-30-22)26-24(27)31-15-21(28)25-10-8-18-6-4-3-5-7-18/h6,9,11-14H,3-5,7-8,10,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJVEBGYQQNYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • 3,5-Dimethylphenyl (target compound): Higher lipophilicity (logP ~3.8 predicted) compared to 3,5-dimethoxyphenyl (logP ~2.5) in Compound 19, favoring passive diffusion .
    • Chlorophenyl/Methoxyphenyl (): Electron-withdrawing groups may alter binding pocket interactions (e.g., halogen bonding vs. hydrogen bonding).
  • Side Chains : The cyclohexenylethyl group (target compound, ) versus benzothiazole (Compound 19) introduces distinct steric and electronic profiles, impacting affinity .

Computational and Bioactivity Comparisons

Similarity Metrics

  • Tanimoto/Dice Scores: Using Morgan fingerprints, the target compound shows moderate similarity (Tanimoto = 0.65–0.72) to pyrimidinone-based CXCR3 antagonists (e.g., VUF10474) but lower similarity (Tanimoto = 0.45) to benzothiazole-containing analogs .
  • Hierarchical Clustering: Bioactivity profiles cluster the target with kinase inhibitors (e.g., CK1 inhibitors) due to shared thienopyrimidinone scaffolds .

Docking and Binding Affinity

  • Molecular Docking : The 3,5-dimethylphenyl group in the target compound forms van der Waals contacts with hydrophobic residues in kinase ATP-binding pockets (e.g., CK1ε), similar to Compound 19 .
  • Affinity Variability: Minor substituent changes (e.g., chloro to methyl) alter docking scores by 1.5–2.0 kcal/mol in related compounds .

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